The presence of both an amine and a thiazole ring in AMT hydrochloride makes it an attractive candidate for the synthesis of various heterocyclic compounds, which are a fundamental structural motif in many biologically active molecules. Studies have shown its potential as a building block for the synthesis of novel anticonvulsant agents [].
AMT hydrochloride has been used as a chemical probe to study the activity of enzymes involved in thiamine (vitamin B1) metabolism. These enzymes play a crucial role in various biological processes, and understanding their function can be valuable for developing new therapeutic strategies. Studies have demonstrated the ability of AMT hydrochloride to inhibit the activity of thiaminase enzymes, suggesting its potential as a tool for investigating thiamine deficiency and related disorders [].
2-Amino-4-methylthiazole hydrochloride is a heterocyclic compound with the molecular formula C4H6N2S·HCl and a molecular weight of 150.62 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity and ability to undergo various
2-Amino-4-methylthiazole hydrochloride exhibits significant biological activities, including:
The synthesis of 2-amino-4-methylthiazole hydrochloride can be achieved through several methods:
Due to its unique properties, 2-amino-4-methylthiazole hydrochloride finds applications in several fields:
Studies on the interactions of 2-amino-4-methylthiazole hydrochloride with other compounds reveal its potential synergistic effects. For instance:
Several compounds share structural similarities with 2-amino-4-methylthiazole hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Amino-5-methylthiazole | C4H6N2S | Exhibits similar biological activities but differs in substituents. |
| 2-Aminothiazole | C3H4N2S | A simpler structure; less potent antimicrobial activity compared to 2-amino-4-methylthiazole. |
| 4-Methylthiazole | C4H5NS | Lacks the amino group; primarily used as a flavoring agent rather than for medicinal purposes. |
| 5-Methylthiazole | C4H5NS | Similar structure but different position of the methyl group; used in agricultural applications. |
The uniqueness of 2-amino-4-methylthiazole hydrochloride lies in its specific amino substitution on the thiazole ring, enhancing its biological activity compared to other thiazoles.
2-Amino-4-methylthiazole hydrochloride belongs to the thiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is $$ \text{C}4\text{H}6\text{N}_2\text{S} \cdot \text{HCl} $$, with a molecular weight of 150.63 g/mol. The compound is classified as a monohydrochloride salt derived from the parent heterocyclic amine, 2-amino-4-methylthiazole.
Systematic IUPAC Name: 4-Methyl-1,3-thiazol-2-amine hydrochloride.
Common Synonyms:
Thiazoles were first synthesized in the late 19th century via the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides. The discovery of 2-amino-4-methylthiazole hydrochloride emerged from efforts to modify thiazole scaffolds for enhanced stability and solubility in pharmaceutical applications. Its hydrochloride form became prominent in the mid-20th century as a key intermediate in synthetic organic chemistry, particularly in the development of antimicrobial agents and kinase inhibitors.
This compound is pivotal in:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 6142-15-0 | |
| MDL Number | MFCD00035214 |
| Name Type | Value | Source |
|---|---|---|
| IUPAC Name | 4-Methyl-1,3-thiazol-2-amine hydrochloride | |
| Common Name | 2-Amino-4-methylthiazole hydrochloride |
| Database | Reference Code | Source |
|---|---|---|
| PubChem CID | 80240 | |
| Beilstein Registry | 3684674 | |
| ChemSpider ID | 72394 |
2-Amino-4-methylthiazole hydrochloride presents as a white to almost white powder to crystal at room temperature [1] [2] [3] [4]. The compound exists in a solid physical state at 20°C [2] [4] [5], exhibiting a crystalline powder form that can transition to crystal morphology depending on purification and storage conditions [2] [4] [6]. The compound demonstrates consistent appearance characteristics across multiple supplier specifications, maintaining its characteristic white coloration and crystalline nature under appropriate storage conditions.
The compound exhibits a melting point of 173°C [1] [2] [3], with a documented melting point range of 170.0 to 174.0°C [2] [4]. This thermal property has been confirmed through multiple analytical methods including High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy [2] [4]. The compound demonstrates heat sensitivity [7] [8], requiring careful temperature control during storage and handling. Under normal conditions, the compound maintains thermal stability [9], though it exhibits sensitivity to elevated temperatures that necessitate storage below 15°C for optimal preservation [2] [4] [10].
| Parameter | Value | Method/Notes | References |
|---|---|---|---|
| Melting Point | 173°C | Literature value | [1] [2] [3] |
| Melting Point Range | 170.0 - 174.0°C | HPLC/NMR confirmed | [2] [4] |
| Temperature Sensitivity | Heat sensitive | Requires storage <15°C | [7] [8] |
| Thermal Stability | Stable under normal conditions | Stable in cool, dry conditions | [9] |
2-Amino-4-methylthiazole hydrochloride demonstrates almost transparent solubility in water [1] [3]. The hydrochloride salt formation significantly enhances the aqueous solubility characteristics compared to the free base compound. This enhanced water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution in polar aqueous environments through ion-dipole interactions and hydrogen bonding mechanisms.
The compound exhibits confirmed solubility in methanol [7] [8], indicating good compatibility with polar protic organic solvents. Based on structural analysis and related thiazole compounds, the substance likely demonstrates solubility in ethanol and other polar organic solvents [11] [12]. The presence of the amino group and the hydrochloride salt formation contribute to favorable interactions with polar solvents, though comprehensive solubility data in a broader range of organic solvents requires further investigation.
| Solvent | Solubility | Notes | References |
|---|---|---|---|
| Water | Almost transparent/soluble | Hydrochloride form enhances water solubility | [1] [3] |
| Methanol | Soluble | Confirmed solubility | [7] [8] |
| Ethanol | Likely soluble | Inferred from base compound | [11] [12] |
| Polar Solvents | Good solubility expected | Due to hydrochloride salt formation |
The compound exhibits hygroscopic properties [2] [4] [10], demonstrating a tendency to absorb moisture from the surrounding atmosphere. This characteristic necessitates careful handling and storage protocols to prevent moisture uptake, which could potentially affect the compound's stability and purity. The hygroscopic nature is consistent with the presence of the amino group and the hydrochloride salt formation, both of which can facilitate hydrogen bonding with atmospheric water molecules.
Irritant